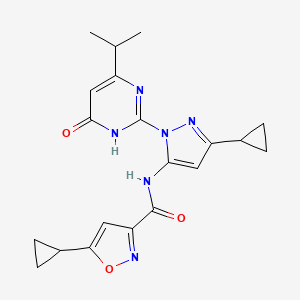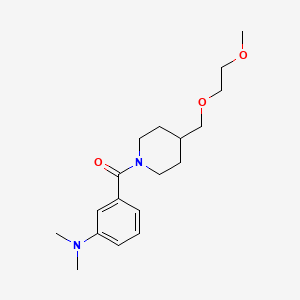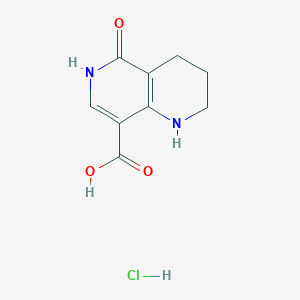
5-(2-Chlorophenyl)-1,2-oxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Theoretical Calculations
The structural and molecular geometry of chlorophenyl-based compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been thoroughly investigated using techniques like FT-IR, NMR, HRMS, and X-ray diffraction. Density Functional Theory (DFT) calculations provide insights into their electronic properties, molecular orbitals, and potential as nonlinear optical (NLO) materials due to their hyperpolarizability. This foundational research supports their application in designing materials with specific optical properties (Kerru et al., 2019).
Synthesis of Novel Compounds and Complexes
Research includes the synthesis of new compounds and complexes involving chlorophenylisoxazole derivatives. For instance, a novel Fe(III) complex with an isoxazole-based ligand demonstrates significant shifts in absorption spectra, indicating potential in material sciences or catalysis applications (Agheli, Pordel, & Beyramabadi, 2017). Additionally, the environmentally sustainable synthesis of benzothiazoles and benzoxazoles from isothiocyanates highlights a green chemistry approach to creating structurally diverse compounds (Zhang, Jia, Wang, & Fan, 2011).
Corrosion Inhibition
Chlorophenyl-thiazole derivatives have been evaluated for their corrosion inhibition performance on iron, with theoretical studies correlating quantum chemical parameters with experimental inhibition efficiency. These findings suggest potential applications in protecting metals from corrosion, essential for various industrial applications (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Antiviral and Insecticidal Activities
The synthesis of thiadiazole sulfonamides derived from chlorophenyl compounds has led to the discovery of substances with antiviral activities against tobacco mosaic virus, indicating the potential for agricultural applications (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010). Furthermore, novel thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives have shown significant insecticidal activity against the cotton leaf worm, suggesting their use in pest management (Ismail, Madkour, Salem, Mohamed, & Aly, 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 5-(2-Chlorophenyl)isoxazol-3-amine are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich and is used by early discovery researchers . More research is needed to identify its primary targets and their roles.
Biochemical Pathways
The biochemical pathways affected by 5-(2-Chlorophenyl)isoxazol-3-amine are not clearly defined. Given the lack of information on its target and mode of action, it’s challenging to summarize the affected pathways and their downstream effects. Future research may provide insights into these aspects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(2-Chlorophenyl)isoxazol-3-amine are not available in the current literature. These properties play a crucial role in determining the bioavailability of a compound. Further pharmacokinetic studies are needed to outline these properties .
Result of Action
More comprehensive studies are required to describe these effects .
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORWVKBRYQQUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2913233.png)
![3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2913234.png)


![2-fluoro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2913240.png)


![8-(sec-butyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913245.png)



![(3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2913254.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2913255.png)

